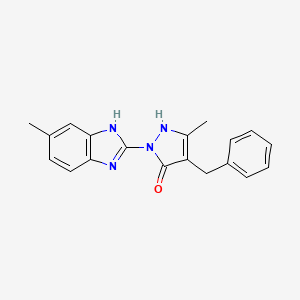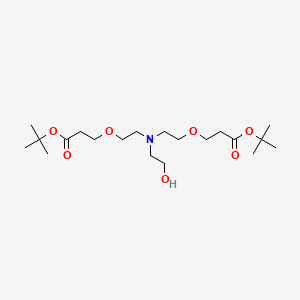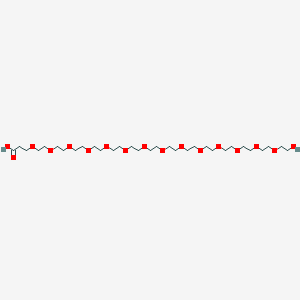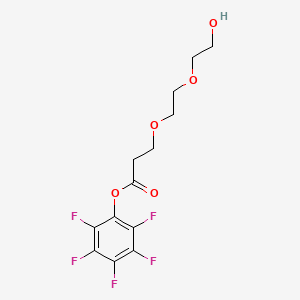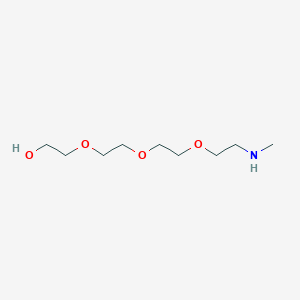
Ikarugamycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ikarugamycin is a polycyclic tetramate macrolactam, a type of secondary metabolite produced by certain strains of actinobacteria, particularly Streptomyces xiamenensis . It was first isolated for its antibiotic properties and has since been studied for its diverse biological activities, including antiproliferative, antifungal, and antibacterial effects .
Applications De Recherche Scientifique
Ikarugamycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polycyclic tetramate macrolactams and their chemical properties.
Medicine: It has shown potential as an anticancer agent by inhibiting glycolysis in pancreatic cancer cells and as an antibacterial agent against methicillin-resistant Staphylococcus aureus
Mécanisme D'action
Target of Action
Ikarugamycin primarily targets Hexokinase 2 (HK2) , a key enzyme in the glycolysis pathway . It also inhibits clathrin-mediated endocytosis (CME) , a major pathway for the internalization of specific cargo molecules in mammalian cells .
Mode of Action
Ikarugamycin interacts with its targets and induces significant changes in their function. It acts on dendritic cells (DCs) to inhibit Hexokinase 2, thereby stimulating their antigen-presenting potential . In terms of CME, Ikarugamycin has been shown to acutely inhibit this process in a variety of cell lines .
Biochemical Pathways
The inhibition of Hexokinase 2 by Ikarugamycin significantly affects the glycolysis pathway . This results in a significant drop in glucose-6-phosphate and a slight increase in intracellular glucose level . The inhibition of CME affects the internalization of specific cargo molecules, including transmembrane proteins and their ligands, which are involved in a wide range of physiological processes .
Pharmacokinetics
It’s known that the compound’s effects on cme are reversible , suggesting that it may be metabolized and eliminated from the body over time. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ikarugamycin and their impact on its bioavailability.
Result of Action
The inhibition of Hexokinase 2 by Ikarugamycin stimulates the antigen-presenting potential of DCs . This can have significant effects on immune responses. The inhibition of CME can affect a variety of physiological processes, depending on the specific cargo molecules that are prevented from being internalized .
Action Environment
The action, efficacy, and stability of Ikarugamycin can be influenced by various environmental factors. For example, the compound’s ability to inhibit CME can be affected by the presence of other molecules that interact with the same pathway . Additionally, the compound’s effects on the glycolysis pathway and immune responses could potentially be influenced by factors such as nutrient availability and the presence of other immune cells . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ikarugamycin is typically isolated from the fermentation broth of Streptomyces xiamenensis . The process involves cultivating the bacterium under specific conditions that promote the production of ikarugamycin. The compound is then extracted using organic solvents and purified through chromatographic techniques .
Industrial Production Methods: Industrial production of ikarugamycin involves large-scale fermentation of Streptomyces xiamenensis. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize yield. After fermentation, ikarugamycin is extracted and purified using similar methods as in laboratory-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ikarugamycin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of ikarugamycin .
Comparaison Avec Des Composés Similaires
Ikarugamycin is part of a family of compounds known as polycyclic tetramate macrolactams. Similar compounds include:
Capsimycin: Another polycyclic tetramate macrolactam with similar antibacterial properties.
Hydroxycapsimycin: A derivative of capsimycin with enhanced antifungal activity.
Brokamycin: A newly discovered compound with antimycobacterial activity.
Ikarugamycin stands out due to its unique combination of antibacterial, antifungal, and anticancer properties, making it a versatile compound for various scientific and medical applications .
Propriétés
Numéro CAS |
36531-78-9 |
|---|---|
Formule moléculaire |
C29H38N2O4 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
(3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione |
InChI |
InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1 |
Clé InChI |
GHXZHWYUSAWISC-MCWNPEBCSA-N |
SMILES |
CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |
SMILES isomérique |
CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]\4[C@@H]3C/C=C\C(=O)NCCC[C@H]5C(=O)C(=C(/C=C4)O)C(=O)N5)C |
SMILES canonique |
CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




